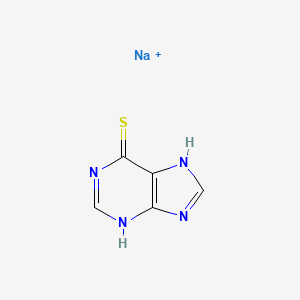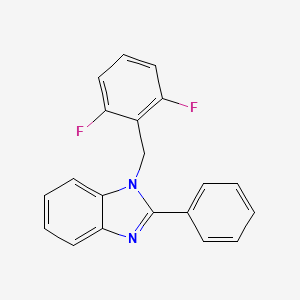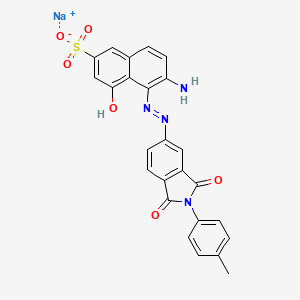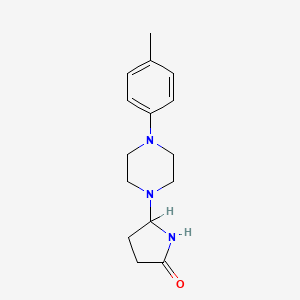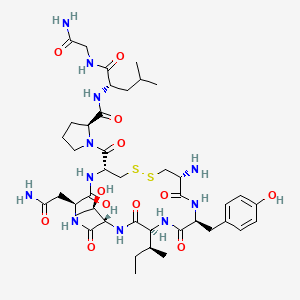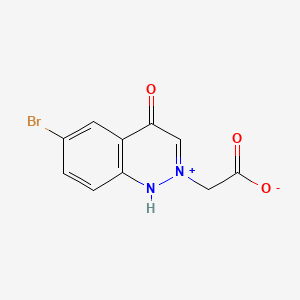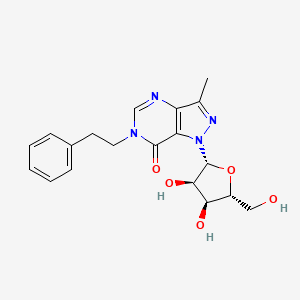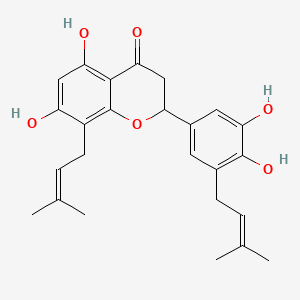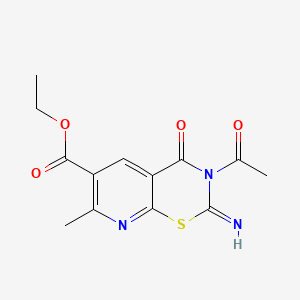
2,3,4-Tri-O-methyl-L-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-methyl-L-arabinose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of three methoxy groups attached to the second, third, and fourth carbon atoms of the arabinose molecule. Its molecular formula is C8H16O5, and it has a molecular weight of 192.21 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the polycondensation of 2,3,4-tri-O-methyl-L-arabinono-1,5-lactone . Another approach involves the methylation of arabinose using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of carbohydrate methylation and purification can be applied on a larger scale to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tri-O-methyl-L-arabinose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols in carbohydrates.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated derivatives, lactones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,4-Tri-O-methyl-L-arabinose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with carbohydrate-processing enzymes and transporters .
Comparaison Avec Des Composés Similaires
- 2,3,4-Tri-O-methyl-D-galactose
- 2,3,4-Tri-O-methyl-D-glucuronic acid
- 2,3,4-Tri-O-methyl-D-xylose
Comparison: 2,3,4-Tri-O-methyl-L-arabinose is unique due to its specific methylation pattern and the presence of the L-arabinose backbone. Compared to its analogs, it may exhibit different reactivity and biological activity due to the stereochemistry and position of the methoxy groups .
Propriétés
Numéro CAS |
6778-39-8 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2R,3S,4S)-5-hydroxy-2,3,4-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-6(4-9)8(13-3)7(5-10)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8+/m0/s1 |
Clé InChI |
TZGIHUVVJVQDHY-BIIVOSGPSA-N |
SMILES isomérique |
CO[C@@H](CO)[C@@H]([C@H](C=O)OC)OC |
SMILES canonique |
COC(CO)C(C(C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


